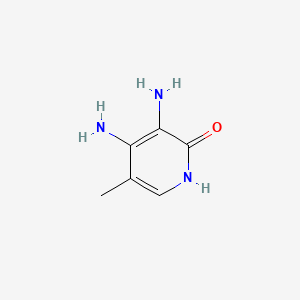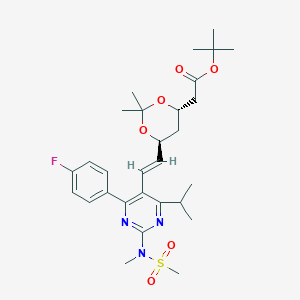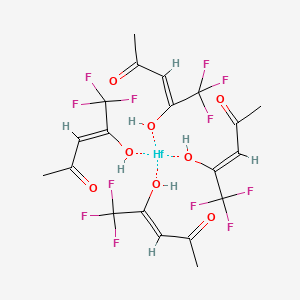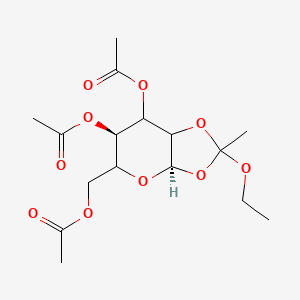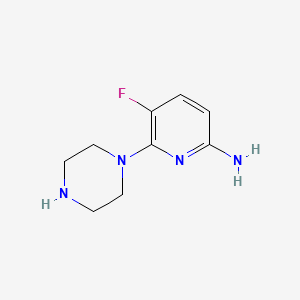
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole is a chemical compound with the molecular formula C9H6BrF3N2 It is a member of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindazole and bromine.
Bromination: The 2-methylindazole undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. This step introduces the bromine atom at the 4-position of the indazole ring.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). This step introduces the trifluoromethyl group at the 5-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-methyl-5-(trifluoromethyl)-2H-indazole derivatives.
科学研究应用
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is used as a probe to study protein-ligand interactions and enzyme activity.
作用机制
The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-methyl-5-(trifluoromethyl)benzoic acid
- 4-Bromo-2-methyl-5-(trifluoromethyl)benzoyl chloride
- 4-Bromo-2-methyl-5-(trifluoromethyl)benzaldehyde
Uniqueness
4-Bromo-2-methyl-5-(trifluoromethyl)-2H-indazole is unique due to its indazole core structure, which is not present in the similar compounds listed above. The indazole ring system imparts distinct biological activities and chemical properties, making it a valuable compound in various research fields.
属性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-4-5-7(14-15)3-2-6(8(5)10)9(11,12)13/h2-4H,1H3 |
InChI 键 |
UCZHASHFBRZNOL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=N1)C=CC(=C2Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


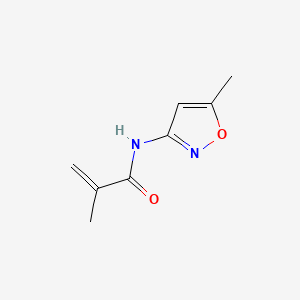
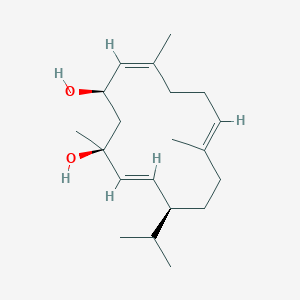
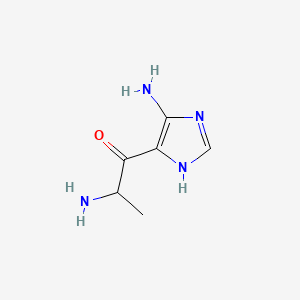
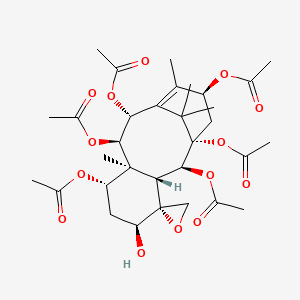

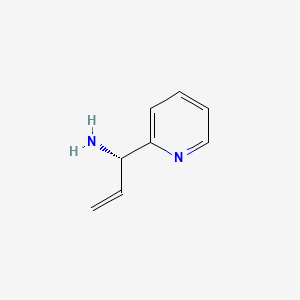
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
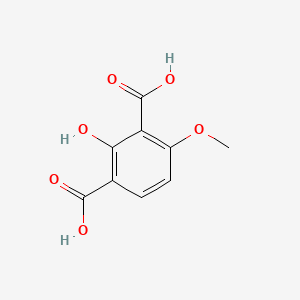
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
